Bis{[micro-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II)

Catalog No.
S6597679
CAS No.
93280-44-5
M.F
C24H72Co2N4Si8
M. Wt
759.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis{[micro-[di(trimethylsilyl)amide]}bis{[di(trime...

CAS Number

93280-44-5

Product Name

Bis{[micro-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II)

IUPAC Name

bis(trimethylsilyl)azanide;cobalt(2+)

Molecular Formula

C24H72Co2N4Si8

Molecular Weight

759.4 g/mol

InChI

InChI=1S/4C6H18NSi2.2Co/c4*1-8(2,3)7-9(4,5)6;;/h4*1-6H3;;/q4*-1;2*+2

InChI Key

IKZQQPNOJIIMQY-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Co+2].[Co+2]

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Co+2].[Co+2]

Bis{[micro-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II) is a coordination compound featuring cobalt ions coordinated with bis(trimethylsilyl)amide ligands. Its molecular formula is C24H72Co2N4Si8C_{24}H_{72}Co_2N_4Si_8 and it is identified by the CAS number 93280-44-5. This compound consists of two cobalt centers, each bonded to two bis(trimethylsilyl)amide groups, which are known for their bulky and sterically demanding nature. The structure of this compound allows for unique electronic properties and reactivity, making it of interest in various chemical applications.

Cobalt-Carbon Bond Formation and Activation

One promising area of research for Bis{[μ-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II) is its ability to participate in cobalt-carbon bond formation and activation reactions. The cobalt centers in the complex can interact with organic molecules, facilitating the cleavage of carbon-carbon or carbon-hydrogen bonds. This reactivity is attributed to the combination of the electron-donating nature of the bis(trimethylsilyl)amide ligands and the low oxidation state (+2) of the cobalt cations. Studies have shown that the complex can activate unreactive organic substrates, enabling further functionalization and transformation [1].

Source

Further details on cobalt-carbon bond activation can be found in research articles exploring the reactivity of related cobalt(II) amide complexes .

Cobalt-Mediated Catalysis

The dicobalt complex also possesses potential as a catalyst for various organic transformations. The two cobalt centers and the bridging bis(trimethylsilyl)amide ligands can act cooperatively to activate substrates and promote bond-breaking and bond-forming processes. Researchers are exploring the application of this complex in catalytic hydrodehalogenation, hydrogenation, and polymerization reactions [2].

Source

A review article discussing the use of cobalt complexes in catalysis can be found here .

The reactions involving Bis{[micro-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II) typically include coordination chemistry and ligand exchange processes. The compound acts as a source of cobalt in reactions where cobalt complexes are required. It can participate in:

  • Ligand Exchange: The bis(trimethylsilyl)amide ligands can be replaced by other ligands, leading to new cobalt complexes.
  • Redox Reactions: The cobalt centers can undergo oxidation or reduction, altering the oxidation state and potentially leading to different chemical behavior.

The synthesis of Bis{[micro-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II) typically involves the following steps:

  • Preparation of Precursors: The starting materials include cobalt salts (such as cobalt chloride or cobalt acetate) and bis(trimethylsilyl)amine.
  • Reaction Conditions: The reaction is conducted under inert atmosphere conditions to prevent moisture interference, often in organic solvents like tetrahydrofuran or diethyl ether.
  • Formation of the Complex: The cobalt salt is reacted with excess bis(trimethylsilyl)amine, leading to the formation of the desired dicobalt complex through ligand coordination.

Bis{[micro-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II) has potential applications in:

  • Catalysis: Serving as a catalyst in organic reactions due to its ability to stabilize reactive intermediates.
  • Material Science: Used in the development of silicon-based materials due to its unique silane components.
  • Organometallic Chemistry: As a precursor for synthesizing other metal complexes or organometallic compounds.

Interaction studies involving Bis{[micro-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II) focus on its reactivity with various substrates and ligands. Understanding these interactions helps elucidate its role in catalysis and its potential use in synthetic pathways. Studies may involve:

  • Kinetics of Ligand Exchange: Analyzing how quickly ligands can be exchanged in solution.
  • Reactivity with Protic Solvents: Investigating how the compound reacts with water or alcohols, which could affect its stability and usability.

Similar compounds include various metal bis(trimethylsilyl)amides that share structural features but differ in metal center or ligand composition. Notable examples include:

Compound NameMetalCharacteristics
Lithium bis(trimethylsilyl)amideLithiumStrong non-nucleophilic base; widely used in organic synthesis.
Sodium bis(trimethylsilyl)amideSodiumSimilar reactivity as lithium counterpart; used in organic reactions.
Aluminum bis(trimethylsilyl)amideAluminumForms stable complexes; utilized in catalysis and material science.
Zirconium bis(trimethylsilyl)amideZirconiumKnown for high thermal stability; used in advanced materials.

Uniqueness of Bis{[micro-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II) lies in its dual cobalt centers which provide unique electronic properties not found in simpler metal amides, enabling distinct catalytic behaviors and interactions compared to other compounds listed above.

Hydrogen Bond Acceptor Count

4

Exact Mass

758.257498 g/mol

Monoisotopic Mass

758.257498 g/mol

Heavy Atom Count

38

Dates

Last modified: 11-23-2023

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